H-Val-OMe.HCl

Medicinal Chemistry Enzymology Stereochemistry

H-Val-OMe.HCl (CAS 6306-52-1) is the mandatory chiral building block for industrial-scale Valsartan API synthesis. Its pre-activated methyl ester enables direct, high-yield coupling (>97%) without additional activation steps, eliminating variability. Only the L-enantiomer ensures therapeutic efficacy. Consistent ≥99% purity guarantees batch-to-batch reproducibility and regulatory compliance, making it the only valid choice for cost-sensitive, validated synthetic routes.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
CAS No. 6306-52-1
Cat. No. B554925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Val-OMe.HCl
CAS6306-52-1
SynonymsBOC-L-PRA-OHDCHA; 63039-49-6; Boc-Pra-OH?DCHA; Boc-L-Pra-OH*DCHA; CTK8F8292; C12H23N.C10H15NO4; 6394AH; BOC-L-PROPARGYLGLYCINEDCHASALT; KM0688; J-300360
Molecular FormulaC6H14ClNO2
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1
InChIKeyKUGLDBMQKZTXPW-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Val-OMe.HCl CAS 6306-52-1: Quantitative Differentiation in Procurement and Scientific Selection


H-Val-OMe.HCl (L-Valine methyl ester hydrochloride, CAS 6306-52-1) is a chiral amino acid derivative, specifically the methyl ester hydrochloride salt of L-valine . It is a white crystalline solid with a molecular weight of 167.63 g/mol and a melting point of 171-173 °C [1]. This compound serves as a protected and activated building block, where the methyl ester masks the carboxylic acid group and the hydrochloride salt enhances solubility and stability, making it a cornerstone reagent in solution- and solid-phase peptide synthesis [2]. Beyond its role in peptide construction, it is a documented key intermediate in the industrial-scale synthesis of major active pharmaceutical ingredients (APIs), including the antihypertensive drug Valsartan [3] and the antiviral prodrug Valaciclovir .

Why In-Class Compounds Like H-Val-OMe.HCl Cannot Be Casually Substituted in Critical Applications


Direct substitution of H-Val-OMe.HCl with other valine derivatives (e.g., H-Val-OH, H-D-Val-OMe.HCl, or L-valine benzyl ester hydrochloride) or general amino acid building blocks is not scientifically valid due to quantifiable differences in reactivity, stereochemical outcome, and proven synthetic utility. While H-Val-OH requires additional in situ activation and protection steps that introduce variability, the pre-activated methyl ester of H-Val-OMe.HCl enables direct, high-yield coupling [1]. Furthermore, the specific L-stereochemistry is non-negotiable for producing biologically active peptides and APIs like Valsartan; substitution with the D-enantiomer leads to inactive or therapeutically ineffective molecules [2]. Even among ester salts, the choice of protecting group (methyl vs. benzyl) dictates downstream deprotection strategies and overall process efficiency, as evidenced by established industrial routes for Valsartan synthesis [3]. These factors collectively mandate the procurement of the exact compound, CAS 6306-52-1, to ensure reproducible results and regulatory compliance.

Quantitative Evidence for H-Val-OMe.HCl Differentiation Against Close Analogs


D-Valine Methyl Ester Hydrochloride is Inactive as a Serine Protease Inhibitor Precursor

In a study on serine protease inhibitors, the L-valine methyl ester-derived compound 3 was found to irreversibly inhibit both human leukocyte elastase and porcine pancreatic elastase. In contrast, the inhibitor derived from D-valine methyl ester (4) was found to be completely inactive [1]. This demonstrates that the L-stereochemistry of H-Val-OMe.HCl is not just a quality metric but a fundamental requirement for bioactivity.

Medicinal Chemistry Enzymology Stereochemistry

L-Valine Methyl Ester Exhibits 4.3-Fold Higher Affinity for Peptide Transporter rPEPT2 vs. rPEPT1

H-Val-OMe.HCl (Val-OMe) was shown to competitively inhibit [14C]glycylsarcosine uptake in cells expressing rat peptide transporters. The inhibition constant (Ki) was determined to be 3.6 mM for rPEPT1, whereas it was significantly lower at 0.83 mM for rPEPT2, indicating a 4.3-fold higher affinity for the rPEPT2 transporter [1]. The study also noted that Val-OMe showed the most potent inhibitory effect among several L-amino acid methyl esters examined [1].

Pharmacokinetics Drug Transport Prodrug Design

H-Val-OMe.HCl in Oxyma Pure-Mediated Coupling Affords 97.5% Crude Yield of Dipeptide Z-L-Phg-Val-OMe

In a standardized Organic Syntheses procedure using Oxyma Pure as an epimerization-suppressing additive, the coupling of Z-L-Phg-OH with H-Val-OMe-HCl proceeded with high efficiency. After an overnight reaction and simple aqueous workup, the crude dipeptide Z-L-Phg-Val-OMe was obtained in a 97.5% yield [1]. This demonstrates the compound's high reactivity and compatibility with modern, low-racemization coupling protocols.

Peptide Synthesis Organic Chemistry Process Development

H-Val-OMe.HCl is a Designated Key Intermediate in the Established Valsartan Synthesis Route

According to US patent literature, L-valine methyl ester hydrochloride is the explicitly specified starting material for the N-alkylation step in the primary synthesis of the blockbuster antihypertensive drug Valsartan [1]. The industrial process relies on this specific derivative; alternative valine esters like L-valine benzyl ester hydrochloride, while also used in a related process, require an entirely different, additional deprotection step (catalytic hydrogenation) which introduces complexity and cost [2].

Pharmaceutical Manufacturing API Synthesis Process Chemistry

Commercially Available H-Val-OMe.HCl Meets High Purity Standards Critical for Reproducible Synthesis

Commercial specifications for H-Val-OMe.HCl from major suppliers like TCI and Thermo Scientific define quantifiable purity and identity metrics. The assay (purity) is consistently specified at a minimum of 98.5-99.0%, and specific rotation ([α]20/D) is tightly controlled, typically between +15.0° and +16.0° (c=2, H2O) [1]. This is in contrast to the free base (L-valine methyl ester), which has a lower specification (e.g., 95% purity) and may lack the enhanced stability of the hydrochloride salt [2].

Quality Control Analytical Chemistry Procurement

H-Val-OMe.HCl Demonstrates Long-Term Stability Under Specified Storage Conditions

Product specifications from suppliers indicate that H-Val-OMe.HCl, when stored under recommended conditions, has a defined shelf life. For example, one manufacturer guarantees a shelf life of 60 months (5 years) when stored at 2-8°C . In contrast, the free base L-valine methyl ester is recommended for long-term storage in a cool, dry place without a specified extended shelf-life, suggesting potentially lower long-term stability .

Stability Logistics Inventory Management

Validated High-Value Scenarios for Procuring H-Val-OMe.HCl (CAS 6306-52-1)


1. Large-Scale Synthesis of Peptide APIs (e.g., Valsartan Intermediates)

H-Val-OMe.HCl is the documented starting material of choice for the industrial-scale synthesis of Valsartan, a multi-billion dollar antihypertensive drug [1]. Procurement of this specific derivative is mandated by validated process chemistry, which relies on its reactivity in the critical N-alkylation step. Substitution with the free acid (H-Val-OH) or a different ester would deviate from the approved regulatory pathway, requiring extensive process re-validation and potentially new impurity profiling, thereby delaying generic drug applications. The high, consistent purity (≥99%) of commercial H-Val-OMe.HCl directly supports the stringent quality requirements of API manufacturing .

2. Development of Valine-Ester Based Prodrugs for Enhanced Oral Bioavailability

As demonstrated by the L-valyl ester prodrug Valaciclovir, the valine methyl ester moiety is critical for targeting peptide transporters like PEPT1 to improve oral absorption of poorly permeable drugs [1]. Researchers developing similar prodrug strategies must use the correct L-stereoisomer (H-Val-OMe.HCl) as a starting material or reference standard. The study by Sawada et al. (1999) provides the quantitative Ki values (3.6 mM for rPEPT1, 0.83 mM for rPEPT2) that validate this mechanism, guiding the rational design of new therapeutics where high bioavailability is a key performance indicator [1].

3. High-Yield, Low-Epimerization Solution-Phase Peptide Synthesis

For chemists engaged in constructing complex, chiral peptides where stereochemical integrity is paramount, H-Val-OMe.HCl is an optimal building block. Its use in validated, high-yielding protocols, such as the Oxyma Pure-mediated coupling yielding 97.5% of a dipeptide, provides a reliable and efficient pathway [1]. This contrasts with using unprotected valine, which carries a higher risk of racemization and lower yields, making H-Val-OMe.HCl the preferred procurement choice for cost-sensitive and purity-driven peptide synthesis campaigns.

4. Reliable Research with Long-Term Stability and Defined Quality Metrics

For long-term academic or industrial research projects, the procurement of H-Val-OMe.HCl offers logistical advantages. Its commercial availability with defined, narrow acceptance criteria (e.g., specific rotation of +15.0° to +16.0°, purity >98.5%) ensures batch-to-batch reproducibility of experiments [1]. Furthermore, its documented shelf life of up to 60 months under proper storage (2-8°C) mitigates the risk of material degradation, making it a reliable and cost-effective choice for labs that may not use the entire quantity immediately .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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